2,6-Diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 185.09 g/mol. This compound is recognized for its utility in scientific research, particularly in studies related to antimicrobial activity against Mycobacterium tuberculosis H37Rv . The compound typically exhibits a purity of around 95% and is available for various research applications .
The compound is cataloged in chemical databases, including BenchChem and PubChem, which provide detailed information about its properties, synthesis, and applications .
2,6-Diazaspiro[3.4]octane dihydrochloride is classified as a spiro compound due to its unique bicyclic structure that includes two nitrogen atoms. It falls under the category of nitrogen-containing heterocycles, which are often explored for their biological activities.
The synthesis of 2,6-Diazaspiro[3.4]octane dihydrochloride can be achieved through various methods. One common approach involves the reaction of appropriate precursors under controlled conditions to yield the desired product.
The molecular structure of 2,6-Diazaspiro[3.4]octane dihydrochloride features a spiro configuration with two nitrogen atoms incorporated into its bicyclic framework.
This highlights the arrangement of carbon and nitrogen atoms within its framework .
2,6-Diazaspiro[3.4]octane dihydrochloride participates in various chemical reactions that underscore its potential biological activity.
The mechanism by which 2,6-Diazaspiro[3.4]octane dihydrochloride exerts its effects primarily involves biochemical interactions with bacterial enzymes.
Understanding the physical and chemical properties of 2,6-Diazaspiro[3.4]octane dihydrochloride is essential for its application in research.
2,6-Diazaspiro[3.4]octane dihydrochloride has several significant applications in scientific research.
The ongoing research into this compound reflects its potential as a valuable tool in medicinal chemistry and microbiology, paving the way for novel therapeutic strategies against resistant bacterial strains.
The construction of the strained 2,6-diazaspiro[3.4]octane framework presents significant synthetic challenges due to the fusion of azetidine and pyrrolidine rings sharing a central spiro carbon. Three principal annulation strategies have been developed to access this pharmaceutically relevant scaffold, each with distinct advantages and limitations. The cyclopentane annulation approach begins with N-Boc-protected azetidin-3-one, which undergoes Horner-Wadsworth-Emmons olefination to install an α,β-unsaturated ester handle. Subsequent [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of lithium fluoride delivers the spirocyclic core in 56% yield without requiring chromatographic purification [6]. Alternative azetidine ring closure strategies utilize functionalized cyclopentane precursors bearing amine and leaving groups strategically positioned for intramolecular nucleophilic displacement. One optimized sequence employs a cyclopentane-1,3-diester substrate that undergoes regioselective hydrolysis, Curtius rearrangement, and thermal cyclization to form the azetidine ring. While this route offers excellent diastereocontrol, it requires multiple protection/deprotection steps, reducing overall efficiency (typically 15-20% yield over 7 steps) [6].
A third approach leverages ring expansion of spirocyclic precursors through electrophilic amination. Bicyclic aziridines derived from cyclopentene oxides undergo regioselective ring opening with bifunctional nitrogen nucleophiles, followed by acid-mediated cyclization. This method provides direct access to the diazaspiro[3.4]octane framework with substituent diversity at the C3 position but suffers from moderate yields (40-50%) due to competing polymerization side reactions. The crystalline dihydrochloride salt is typically obtained via treatment with anhydrous HCl in ethanol, followed by anti-solvent crystallization to achieve >99% purity [6] [7].
Table 1: Comparative Analysis of Spirocyclic Core Annulation Approaches
Annulation Strategy | Starting Materials | Key Steps | Yield (%) | Key Advantages |
---|---|---|---|---|
Cyclopentane Annulation | Azetidin-3-one, Phosphonoacetate | Olefination, [3+2] Cycloaddition | 56 | Minimal chromatography |
Azetidine Ring Closure | Cyclopentane-1,3-diester | Hydrolysis, Curtius, Cyclization | 15-20 (7 steps) | Excellent diastereocontrol |
Ring Expansion | Cyclopentene oxide, Benzylamine | Epoxidation, Aziridination, Ring Opening | 40-50 | C3 Substituent Diversity |
The pharmaceutical utility of the 2,6-diazaspiro[3.4]octane scaffold critically depends on efficient peripheral functionalization to modulate physicochemical properties and target engagement. The ester hydrolysis/amide formation sequence serves as a primary diversification point. Following core assembly, ester intermediates undergo alkaline hydrolysis (LiOH/H₂O-THF) to carboxylic acids, which are coupled with diverse amines using T3P® or HATU activation. This approach enables installation of primary, secondary, and heterocyclic amides, including bioactive motifs like indazol-4-yl and benzimidazol-2-yl groups [3] [8]. Notably, coupling with 5-nitrofuroyl chloride generated potent antitubercular derivatives with MIC values as low as 0.016 μg/mL against M. tuberculosis H37Rv [3].
Reductive amination protocols provide access to alkylamine variants critical for optimizing pharmacokinetic profiles. Following ester reduction (DIBAL-H) to the aldehyde, treatment with dimethylamine and sodium triacetoxyborohydride delivers the tertiary amine functionality in high diastereoselectivity (>95% de). Alternatively, the Weinreb amide intermediate permits controlled nucleophilic addition to install ketone, alkyne, or heteroaryl substituents. Heterocycle grafting strategies significantly expand structural diversity: propargylamides undergo Zn(OTf)₂-catalyzed hydroamination with benzylamine to afford imidazoles, while cyclodehydrative aromatization yields oxazole derivatives [3]. Triazole variants are synthesized via hydrazide intermediates reacted with amidines (e.g., acetamidine, cyclopropanecarboxamidine) under microwave-assisted cyclization (170°C), providing access to 1,2,4-triazol-3-yl and 4-methyl-1,2,4-triazol-5-yl substituents that enhance target affinity in kinase inhibitors [1] [8].
Modern catalytic methods have revolutionized the synthesis of strained diazaspirocycles, enhancing efficiency and enabling asymmetric induction. Photoredox-catalyzed hydroaminoalkylation (HAA) represents a breakthrough for constructing γ-pyridyl amine precursors essential for spirocyclization. In a continuous flow system (Vapourtec R-series with PhotoSyn LED reactor), 2-fluoro-3-vinylpyridine undergoes anti-Markovnikov addition with cyclohexylamine under iridium-based photocatalysis (420 nm irradiation). Using sodium azide as a cost-effective hydrogen atom transfer (HAT) catalyst replaces tetrabutylammonium azide, maintaining 97% yield while reducing hygroscopicity concerns [1]. The γ-pyridyl amine intermediate undergoes telescoped intramolecular SNAr cyclization at 180°C (tᵣ = 20 min) to deliver spirocyclic THNs in 98% overall yield and 445 mg/h productivity. For less electrophilic pyridine isomers (e.g., 3-bromo-4-vinylpyridine), palladium-catalyzed C–N coupling replaces SNAr chemistry, employing XPhos Pd G3 precatalyst (2 mol%) with cesium carbonate base in dimethylacetamide at 150°C to access 1,7- and 1,5-THN isomers [1].
Hypervalent iodine-mediated dearomatization enables oxidative spirocyclization of propargyl guanidines, constructing the tricyclic core of spirocalcaridine alkaloids. Using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in hexafluoroisopropanol (HFIP), propargyl guanidines undergo tandem oxidative amination dearomatizing spirocyclization (TOADS) to afford spirofused iminoimidazoles. This method tolerates diverse electron-rich aromatics (p-methoxyphenyl, dimethoxyphenyl) but fails with non-activated substrates, reflecting the mechanistic dependence on cation-stabilizing substituents [9].
The conversion of 2,6-diazaspiro[3.4]octane free bases to pharmaceutically acceptable dihydrochloride salts demands precise control of stoichiometry and crystallization conditions to ensure stability and prevent disproportionation. Stoichiometric optimization determines that 2.05–2.10 equivalents of hydrochloric acid relative to the free base provide optimal dihydrochloride formation without generating hygroscopic trihydrochloride impurities. Reaction in aqueous ethanol (70–80% v/v) at 60–70°C followed by controlled cooling (0.5°C/min) to 0–5°C yields crystalline material with consistent chloride content (theoretical: 24.7%; observed: 24.3–24.9%) [10]. For acid-sensitive spirocycles, silyl chloride-mediated salt formation offers advantages: treatment with chlorotrimethylsilane (2.2 equiv) in acetonitrile generates anhydrous HCl in situ, producing dihydrochloride salts without epimerization or decomposition [5].
Disproportionation prevention strategies address instability in aqueous suspensions – a critical concern for liquid formulations. Incorporating polymeric stabilizers (20 mg/mL PVP/VA) maintains microenvironmental pH >5.0 during storage, while temperature control (2–8°C) significantly reduces free base precipitation. XRPD monitoring confirms that cooling suppresses polymorphic transitions, maintaining crystallinity for >72 hours in biorelevant media (FaSSIF/FeSSIF) [7]. Final purification employs anti-solvent crystallization with isopropanol or tertiary-butyl methyl ether, yielding non-hygroscopic dihydrochloride salts with residual solvent levels <300 ppm (ICH Q3C compliant) and chemical purity >99.5% by HPLC [7] [10].
Table 2: Analytical Characterization of 2,6-Diazaspiro[3.4]octane Dihydrochloride Salts
Characterization Method | Critical Parameters | Acceptance Criteria |
---|---|---|
Ion Chromatography | Chloride Content | 24.3–24.9% (Theoretical: 24.7%) |
XRPD | Distinct Peaks at 8.7°, 12.3°, 15.8° 2θ | No amorphous halos |
Dynamic Vapor Sorption | Moisture Uptake at 80% RH | <1.5% weight gain |
HPLC-ELSD | Organic Impurities (Free Base, Mono-HCl) | <0.15% individual; <0.5% total |
Titration (0.1M NaOH) | Salt Stoichiometry | Neutralization Equivalent: 2.00 ± 0.05 eq |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8